Ethyl 3-chloro-2-fluoro-4-methoxybenzoate
Description
Ethyl 3-chloro-2-fluoro-4-methoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with chlorine (Cl) at position 3, fluorine (F) at position 2, and a methoxy group (OCH₃) at position 2. The ethyl ester moiety enhances its lipophilicity, making it suitable for applications in pharmaceutical intermediates or agrochemical research. Chlorinated and fluorinated aromatic compounds are often utilized for their bioactivity and metabolic stability .
Properties
IUPAC Name |
ethyl 3-chloro-2-fluoro-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3/c1-3-15-10(13)6-4-5-7(14-2)8(11)9(6)12/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZKBJCPXUEGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OC)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-2-fluoro-4-methoxybenzoate typically involves the esterification of 3-chloro-2-fluoro-4-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2-fluoro-4-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 3-chloro-2-fluoro-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2-fluoro-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Benzoate Esters
Key Observations :
- Methoxy vs. Hydroxy Groups : Methoxy groups enhance lipophilicity and stability relative to hydroxylated analogs (e.g., the biphenyl derivative in Table 1), which may undergo faster metabolic oxidation .
Biological Activity
Ethyl 3-chloro-2-fluoro-4-methoxybenzoate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a benzoate structure. These substituents influence the compound's reactivity and biological properties. The molecular formula is C10H10ClF O3, and its structure can be depicted as follows:
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This is particularly relevant in pathways related to microbial growth and cancer cell proliferation.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : The presence of halogen substituents (chlorine and fluorine) can enhance the compound's ability to penetrate microbial cell membranes, leading to increased antimicrobial efficacy.
Antimicrobial Properties
Research has indicated that this compound exhibits moderate to good antimicrobial activity against various pathogens. A study evaluating its efficacy against common bacteria showed promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The compound's mechanism in cancer cells involves:
- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle, thereby limiting their growth.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of this compound against multi-drug resistant strains. The study found that the compound effectively reduced bacterial load in infected mice models, demonstrating its potential as an alternative treatment option.
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The compound was shown to induce apoptosis via mitochondrial pathways, suggesting a mechanism that warrants further investigation for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
